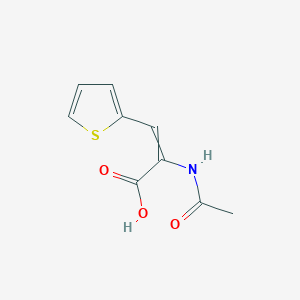

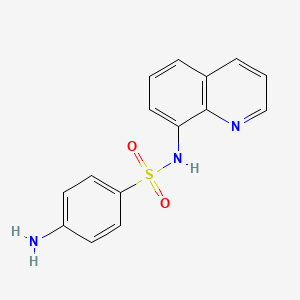

![molecular formula C11H10N2O2 B1269679 N-[4-(cyanoacetyl)phenyl]acetamide CAS No. 252895-07-1](/img/structure/B1269679.png)

N-[4-(cyanoacetyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Cyanoacetamides, a class of compounds to which N-[4-(cyanoacetyl)phenyl]acetamide belongs, can be synthesized through various methods . One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Chemistry Application Summary: This compound is a precursor for synthesizing various heterocyclic compounds due to the reactive carbonyl and cyano groups. Methods of Application:

- Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures. Results Summary: These methods have led to the formation of diverse biologically active heterocyclic compounds .

Development of Chemotherapeutic Agents

Scientific Field

Medicinal Chemistry Application Summary: Utilized in the creation of novel chemotherapeutic agents due to its potential biological activities. Methods of Application:

- Refluxing in Solvent: A common method where the compound is reacted with other reagents under reflux conditions. Results Summary: The synthesis has yielded compounds with promising biological activities, potentially useful in chemotherapy .

Cyanoacetylation of Amines

Scientific Field

Synthetic Chemistry Application Summary: The compound serves as a key reactant in the cyanoacetylation of amines, leading to biologically active compounds. Methods of Application:

- Stirring without Solvent: Amines are stirred with ethyl cyanoacetate at 70°C for several hours, then left at room temperature overnight. Results Summary: This has resulted in the preparation of N-substituted cyanoacetamide compounds with various applications .

Antimicrobial Drug Development

Scientific Field

Biochemistry Application Summary: The compound’s derivatives are studied for their antimicrobial properties. Methods of Application:

- Synthesis of Derivatives: Specific derivatives are synthesized to test against microbial strains. Results Summary: Some derivatives have shown effectiveness against certain pathogens, indicating potential as antimicrobial drugs .

Anticancer Drug Research

Scientific Field

Pharmacology Application Summary: Derivatives of the compound are being explored for their anticancer properties. Methods of Application:

- Molecular Modelling: Computational methods are used to predict the interaction of derivatives with cancerous cells. Results Summary: Studies have indicated that certain derivatives could combat cancer cell drug resistance .

Biological Activity Profiling

Scientific Field

Bioorganic Chemistry Application Summary: The compound is used to profile the biological activity of new synthetic molecules. Methods of Application:

- Reactivity Testing: The compound’s reactivity with bidentate reagents is tested to form new molecules. Results Summary: This has led to the discovery of molecules with diverse biological activities, expanding the scope of bioorganic chemistry .

Synthesis of Anti-Inflammatory Agents

Scientific Field

Pharmaceutical Chemistry Application Summary: The compound is used to develop anti-inflammatory agents due to its structural flexibility and reactivity. Methods of Application:

- Condensation Reactions: It undergoes condensation with various amines to produce derivatives with potential anti-inflammatory properties. Results Summary: Some synthesized derivatives have shown significant reduction in inflammation markers in preclinical studies .

Agricultural Chemical Research

Scientific Field

Agrochemistry Application Summary: Derivatives of the compound are being investigated for their use in agricultural chemicals, such as pesticides and herbicides. Methods of Application:

- Synthesis of Derivatives: Targeted synthesis of derivatives to enhance reactivity against specific pests or weeds. Results Summary: Early tests indicate that some derivatives are effective at low concentrations, reducing the environmental impact .

Material Science Applications

Scientific Field

Material Science Application Summary: The compound’s derivatives are explored for creating new materials with unique properties. Methods of Application:

- Polymerization: It is used as a monomer or a cross-linking agent in the polymerization process to create novel polymers. Results Summary: This has led to the development of materials with enhanced thermal stability and mechanical strength .

Analytical Chemistry Techniques

Scientific Field

Analytical Chemistry Application Summary: The compound is utilized in analytical chemistry for the development of new detection and quantification techniques. Methods of Application:

- Chromatography: Used as a standard or a derivative in chromatographic methods to detect various substances. Results Summary: Improved detection limits and quantification of trace elements in complex mixtures have been achieved .

Nanotechnology

Scientific Field

Nanotechnology Application Summary: The compound is instrumental in the synthesis of nanomaterials due to its ability to form stable nanostructures. Methods of Application:

- Nanoparticle Synthesis: It serves as a precursor in the synthesis of nanoparticles with desired properties. Results Summary: Nanoparticles synthesized using this compound have shown promise in targeted drug delivery systems .

Environmental Chemistry

Scientific Field

Environmental Chemistry Application Summary: The compound is used in environmental chemistry to develop sensors and indicators for pollution control. Methods of Application:

Propriétés

IUPAC Name |

N-[4-(2-cyanoacetyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSYMJHFGPFVKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354680 |

Source

|

| Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(cyanoacetyl)phenyl]acetamide | |

CAS RN |

252895-07-1 |

Source

|

| Record name | N-[4-(cyanoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

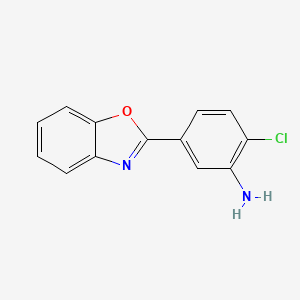

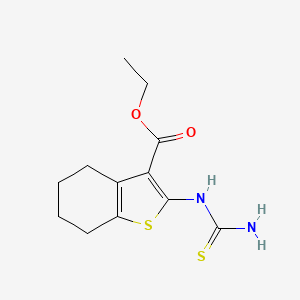

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

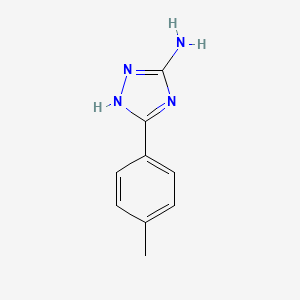

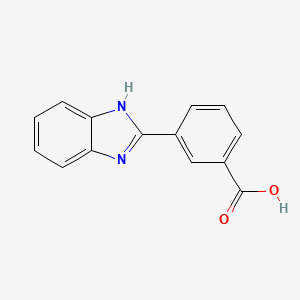

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)

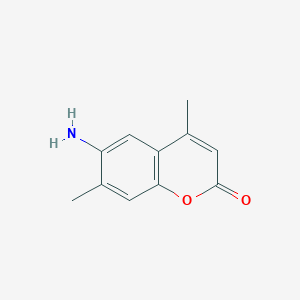

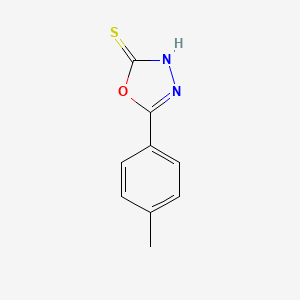

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)